4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde.
Formation of Intermediate: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine ring is aminated using ammonia or an amine source to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the additional methoxy group on the phenyl ring.
4-Phenyl-6-(2-methoxyphenyl)pyrimidin-2-amine: Lacks the dimethoxy substitution on the phenyl ring.
Uniqueness
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 2,5-dimethoxyphenyl and 2-methoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-12-8-9-18(25-3)14(10-12)16-11-15(21-19(20)22-16)13-6-4-5-7-17(13)24-2/h4-11H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQZGBBEGRWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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